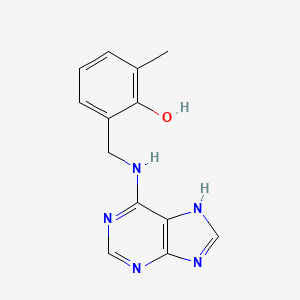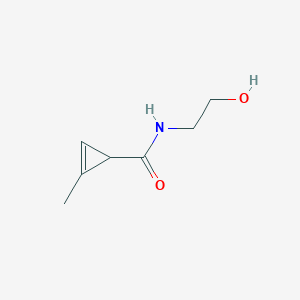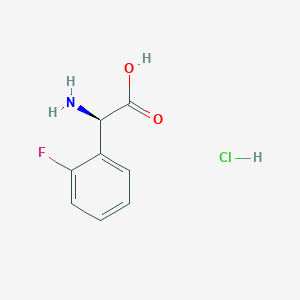![molecular formula C34H20I2NO2P B8145213 11-(6,20-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl)benzo[b][1]benzazepine](/img/structure/B8145213.png)
11-(6,20-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl)benzo[b][1]benzazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((11bR)-9,14-Diiododinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine: is a complex organic compound that has garnered interest in various scientific fields. This compound is known for its unique structure, which includes a dioxaphosphepin ring fused with a dibenzoazepine moiety. It is primarily used in research related to life sciences and organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((11bR)-9,14-Diiododinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine involves multiple steps. One common method includes the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine, followed by the formation of disphosphonite with ®-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The process involves maintaining an inert atmosphere and specific temperature conditions to ensure the stability and purity of the compound .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Common organic solvents like methylene chloride, toluene, and THF are used in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Biology: In biological research, it serves as a useful organic compound for studying various biochemical processes .
Medicine: While direct medical applications are not extensively documented, the compound’s role in synthesizing other biologically active molecules suggests potential medicinal uses .
Industry: In the industrial sector, the compound is used in the synthesis of other complex organic molecules, including minor cannabinoid products of the Cannabis plant .
作用機序
The mechanism of action of 5-((11bR)-9,14-Diiododinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine involves its role as a chiral ligand. It facilitates various catalytic processes by forming complexes with metal ions, which then participate in asymmetric hydrogenation, hydroformylation, and other reactions . The molecular targets and pathways involved include interactions with prochiral ketones and other substrates in asymmetric synthesis .
類似化合物との比較
5-((11bR)-5H-Dibenz[b,f]azepine-dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl): Another chiral phosphine ligand used in enantioselective synthesis.
(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: Used in the stereoselective preparation of aminoesters.
特性
IUPAC Name |
11-(6,20-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl)benzo[b][1]benzazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20I2NO2P/c35-25-13-15-27-23(19-25)11-17-31-33(27)34-28-16-14-26(36)20-24(28)12-18-32(34)39-40(38-31)37-29-7-3-1-5-21(29)9-10-22-6-2-4-8-30(22)37/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHSEEROYQFCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2P4OC5=C(C6=C(C=C5)C=C(C=C6)I)C7=C(O4)C=CC8=C7C=CC(=C8)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20I2NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-3-methyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B8145143.png)









